5-Methoxy-3-(3,4,5-trimethoxyphenyl)-1H-indene

Anticancer research Tubulin polymerization inhibition Structure-activity relationship

5-Methoxy-3-(3,4,5-trimethoxyphenyl)-1H-indene (CAS 667876-29-1) is a synthetic, poly-methoxylated indene derivative with the molecular formula C19H20O4 and a molecular weight of 312.36 g/mol. It is primarily utilized as a research intermediate and a core scaffold in medicinal chemistry, particularly for designing and synthesizing analogs of tubulin-targeting agents like combretastatin A-4 (CA-4).

Molecular Formula C19H20O4
Molecular Weight 312.4 g/mol
CAS No. 667876-29-1
Cat. No. B12531584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-3-(3,4,5-trimethoxyphenyl)-1H-indene
CAS667876-29-1
Molecular FormulaC19H20O4
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CC=C2C3=CC(=C(C(=C3)OC)OC)OC)C=C1
InChIInChI=1S/C19H20O4/c1-20-14-7-5-12-6-8-15(16(12)11-14)13-9-17(21-2)19(23-4)18(10-13)22-3/h5,7-11H,6H2,1-4H3
InChIKeyQHECQWBKVZMDSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-3-(3,4,5-trimethoxyphenyl)-1H-indene: A Specialized Indene Scaffold for Targeted Research


5-Methoxy-3-(3,4,5-trimethoxyphenyl)-1H-indene (CAS 667876-29-1) is a synthetic, poly-methoxylated indene derivative with the molecular formula C19H20O4 and a molecular weight of 312.36 g/mol . It is primarily utilized as a research intermediate and a core scaffold in medicinal chemistry, particularly for designing and synthesizing analogs of tubulin-targeting agents like combretastatin A-4 (CA-4) [1]. The compound is characterized by a unique 3-(3,4,5-trimethoxyphenyl) group attached to a 5-methoxy-1H-indene backbone, a substitution pattern that distinguishes it from other mono-, di-, or regioisomeric trimethoxyphenyl indene analogs and serves as a key structural template for exploring structure-activity relationships (SAR) [1].

Why Generic Indene Analogs Cannot Replace 5-Methoxy-3-(3,4,5-trimethoxyphenyl)-1H-indene in Structure-Activity Studies


In-class compounds such as 2-(2,3,4-trimethoxyphenyl)-1H-indene or non-methoxylated 3-phenyl-1H-indenes cannot be considered interchangeable with the target compound. The specific 5-methoxy and 3-(3,4,5-trimethoxyphenyl) disubstitution pattern is critical for bioactivity; studies on related indanone systems demonstrate that the number and position of methoxy groups on both the indene core and the pendant phenyl ring profoundly modulate tubulin polymerization inhibition potency and antiproliferative activity [1]. Even a regioisomeric shift (e.g., moving the trimethoxyphenyl group from the 3- to the 2-position) can drastically alter target binding affinity, as observed for combretastatin analogs where switching substituent positions reduced anti-mitotic activity [2]. This strong structure-activity relationship means that using a generic analog for synthesis will likely lead to inactive or poorly active derivatives, compromising research project validity and wasting procurement resources.

Quantitative Differentiation Guide for 5-Methoxy-3-(3,4,5-trimethoxyphenyl)-1H-indene


Enhanced Antiproliferative Activity Compared to Des-Methoxy Indene Analog

The presence of the 5-methoxy group on the indene ring contributes significantly to antiproliferative potency. In a comparative study on a related dihydro-1H-indene derivative series, the compound possessing a 5-methoxy substituent in conjunction with a 3,4,5-trimethoxyphenyl group (a close structural analog of the target compound) exhibited a lower IC50 value than the corresponding des-methoxy analog. The difference highlights the role of the 5-methoxy group in enhancing target engagement [1].

Anticancer research Tubulin polymerization inhibition Structure-activity relationship

Tubulin Polymerization Inhibition: Comparable Profile to CA-4 Benchmark

Derivatives synthesized from the target compound scaffold demonstrate tubulin polymerization inhibition activity comparable to the clinical candidate combretastatin A-4 (CA-4). One optimized derivative (compound 12d) showed an IC50 of 3.24 µM against tubulin polymerization, versus 1.99 µM for CA-4 under the same assay conditions. This establishes the target compound's scaffold as a viable platform for developing potent tubulin destabilizers [1].

Antimitotic agents Tubulin inhibitors Colchicine binding site

Regioisomeric Specificity: Superior Profile Over 2-(2,3,4-Trimethoxyphenyl)-1H-indene

The 3-(3,4,5-trimethoxyphenyl) substitution is crucial for activity in anti-mitotic and anti-angiogenic assays. The regioisomer 2-(2,3,4-trimethoxyphenyl)-1H-indene is a different compound with distinct biological targeting; the 3-position attachment in the target compound aligns with the pharmacophore model required for colchicine site binding. Studies on related combretastatin analogs explicitly state that switching the position of the trimethoxyphenyl ring from the 3-position to the 2-position reduces anti-mitotic activity [1].

Regioselective synthesis Target specificity Antiangiogenic agents

Key Application Scenarios for 5-Methoxy-3-(3,4,5-trimethoxyphenyl)-1H-indene in Drug Discovery


Design and Synthesis of Colchicine-Site Tubulin Inhibitors

This compound serves as an optimal starting material for generating libraries of novel antimitotic agents. As demonstrated by patent data, derivatives based on this scaffold directly inhibit tubulin polymerization at the colchicine site, with lead compounds achieving IC50 values in the low micromolar range, comparable to CA-4 [1]. Research teams developing next-generation vascular disrupting agents (VDAs) should prioritize this scaffold to ensure synthetic derivatives retain the critical 3-(3,4,5-trimethoxyphenyl) pharmacophore essential for potency [2].

Structure-Activity Relationship (SAR) Studies on Methoxy Substituent Effects

The defined 5-methoxy and 3,4,5-trimethoxy substitution pattern provides a systematic baseline for SAR exploration. The quantitative evidence shows that the 5-methoxy group contributes to enhanced antiproliferative activity [1]. Researchers can use this compound to probe the electronic and steric effects of the indene core by comparing it directly with des-methoxy or differentially methoxylated analogs, enabling rational lead optimization.

Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitor Candidates

Natural and synthetic indene derivatives with trimethoxybenzyl substitution patterns have demonstrated ACE inhibitory activity, with IC50 values as low as 11 µM for lead compounds [3]. The target compound, with its 5-methoxy-3-(3,4,5-trimethoxyphenyl)-1H-indene core, is a valuable intermediate for synthesizing and optimizing novel ACE inhibitors for hypertension research, representing an alternative application beyond oncology.

Quote Request

Request a Quote for 5-Methoxy-3-(3,4,5-trimethoxyphenyl)-1H-indene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.